![molecular formula C6H6BrNO B110594 2-Bromo-4-methoxypyridine CAS No. 89488-29-9](/img/structure/B110594.png)
2-Bromo-4-methoxypyridine
Overview
Description
2-Bromo-4-methoxypyridine is a chemical compound used as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of 2-Bromo-4-methoxypyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The combination of K2CO3 and Pd(dppf)Cl2 is the optimal condition for the Suzuki coupling reaction .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-methoxypyridine is C6H6BrNO, and its molecular weight is 188.02 .Chemical Reactions Analysis
2-Bromo-4-methoxypyridine acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases . It is commonly used in Suzuki coupling reactions as a boronic acid source.Physical And Chemical Properties Analysis
2-Bromo-4-methoxypyridine is a solid at room temperature . Its density is predicted to be 1.530±0.06 g/cm3 . The storage temperature is ambient temperature .Scientific Research Applications
Organic Synthesis
2-Bromo-4-methoxypyridine: is a versatile building block in organic synthesis. It is used to construct complex molecular frameworks due to its reactivity as an electrophile. For instance, it can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds . This compound is also utilized in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-4-methoxypyridine serves as a precursor for the development of various drugs. It has been used in the synthesis of p38α mitogen-activated protein kinase inhibitors, which are potential treatments for inflammatory diseases like rheumatoid arthritis .
Catalysis
This compound plays a role in catalysis, particularly in enantioselective processes. It is used in the dearomative addition of Grignard reagents to pyridinium ions, a key step in producing chiral molecules with high enantiomeric excess, which is crucial for the pharmaceutical industry .
Pharmaceuticals
2-Bromo-4-methoxypyridine: is an intermediate in the pharmaceutical industry. It is involved in the synthesis of various bioactive molecules, including kinase inhibitors that have applications in treating chronic diseases .
Agrochemicals
The compound is used in the agrochemical industry to create pesticides and herbicides. Its pyridine moiety is a common structural motif in molecules designed to protect crops from pests and diseases .
Dye Industry
In the dye industry, 2-Bromo-4-methoxypyridine is used as an intermediate in the synthesis of complex dyes. Its reactivity allows for the introduction of various substituents, which can alter the color properties of the final dye product .
Safety And Hazards
2-Bromo-4-methoxypyridine is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
2-bromo-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBDARKONATUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406217 | |
Record name | 2-Bromo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxypyridine | |
CAS RN |
89488-29-9 | |
Record name | 2-Bromo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromo-4-methoxypyridine in the synthesis of thieno[2,3-b]pyridines with potential biological activity?
A1: 2-bromo-4-methoxypyridine serves as a crucial starting material for synthesizing a series of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives []. These derivatives can then be transformed into thieno[2,3-b]pyridines through an intramolecular Thorpe-Ziegler cyclization reaction []. This synthetic route highlights the versatility of 2-bromo-4-methoxypyridine as a building block in organic chemistry. Furthermore, some of the synthesized thieno[2,3-b]pyridines exhibited notable bacteriostatic or tuberculostatic activity [], underscoring the potential of this synthetic route for developing new therapeutic agents.
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